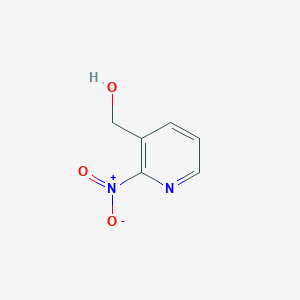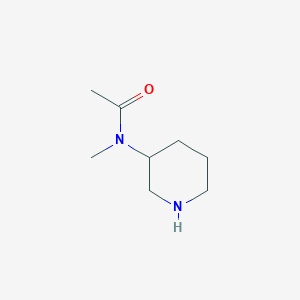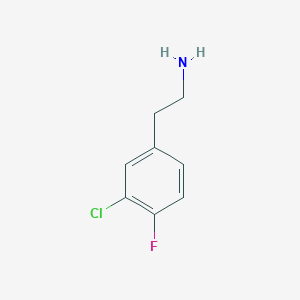
3-Fluoro-2-methoxybenzenemethanol
概要
説明
3-Fluoro-2-methoxybenzenemethanol is an organic compound with the molecular formula C8H9FO2 It is a derivative of benzyl alcohol, where the benzene ring is substituted with a fluorine atom at the third position and a methoxy group at the second position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-methoxybenzenemethanol can be achieved through several methods. One common approach involves the reduction of the corresponding aldehyde, (3-Fluoro-2-methoxybenzaldehyde), using a reducing agent such as sodium borohydride (NaBH4) in an alcohol solvent like methanol. The reaction is typically carried out at room temperature and yields the desired alcohol product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding aldehyde using a palladium catalyst under hydrogen gas pressure. This method is efficient and scalable, making it suitable for large-scale production.
化学反応の分析
Types of Reactions
3-Fluoro-2-methoxybenzenemethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form (3-Fluoro-2-methoxybenzaldehyde) using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: Further reduction of the compound can yield (3-Fluoro-2-methoxyphenyl)methane.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (DCM) at room temperature.
Reduction: Sodium borohydride (NaBH4) in methanol at room temperature.
Substitution: Various nucleophiles such as thiols or amines in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: (3-Fluoro-2-methoxybenzaldehyde)
Reduction: (3-Fluoro-2-methoxyphenyl)methane
Substitution: Products depend on the nucleophile used, such as (3-Fluoro-2-methoxyphenyl)thiol or (3-Fluoro-2-methoxyphenyl)amine.
科学的研究の応用
3-Fluoro-2-methoxybenzenemethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Fluoro-2-methoxybenzenemethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and methoxy group on the benzene ring can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
(3-Fluoro-2-methoxybenzaldehyde): The aldehyde derivative of 3-Fluoro-2-methoxybenzenemethanol.
(3-Fluoro-2-methoxyphenyl)methane: The fully reduced form of the compound.
(3-Fluoro-2-methoxyphenyl)thiol: A thiol derivative obtained through substitution reactions.
Uniqueness
This compound is unique due to the presence of both a fluorine atom and a methoxy group on the benzene ring. This combination of substituents can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
(3-fluoro-2-methoxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO2/c1-11-8-6(5-10)3-2-4-7(8)9/h2-4,10H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTKGVZYJECZACB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50626330 | |
| Record name | (3-Fluoro-2-methoxyphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50626330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303043-91-6 | |
| Record name | (3-Fluoro-2-methoxyphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50626330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![4-Methoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1322423.png)
